Introduction: The Strategic Value of a Bifunctional Thiophene Building Block
Introduction: The Strategic Value of a Bifunctional Thiophene Building Block
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodothiophene-3-carbaldehyde
4-Iodothiophene-3-carbaldehyde is a strategically important heterocyclic compound for researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with an aldehyde group at the 3-position and an iodine atom at the 4-position, offers two distinct and versatile points for chemical modification. The thiophene ring itself is a prevalent scaffold in numerous FDA-approved drugs and organic electronic materials. The true synthetic power of this molecule, however, lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the aldehyde group provides a gateway for a vast array of classical transformations, including nucleophilic additions, condensations, and oxidations/reductions. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic signature, and reaction landscape of 4-Iodothiophene-3-carbaldehyde, offering field-proven insights for its effective application in complex molecule synthesis.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. While extensive experimental data for 4-Iodothiophene-3-carbaldehyde is not consolidated in a single primary source, its properties can be reliably predicted based on its structure and data from closely related analogs like 4-bromothiophene-3-carbaldehyde and other substituted thiophenes.
Core Properties
Quantitative data for the molecule are summarized below. These values are compiled from chemical supplier databases and computational predictions.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₃IOS | - |
| Molecular Weight | 238.05 g/mol | - |
| CAS Number | 18791-79-2 | - |
| Appearance | Expected to be a yellow to brown solid | Based on analogs like 4-bromo derivative |
| Melting Point | Not widely reported; likely a solid at RT | Analogs are typically solids. |
| Boiling Point | >200 °C (Predicted) | High due to polarity and molecular weight |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF); Insoluble in water.[1] | Typical for functionalized heterocycles |
Spectroscopic Signature
Understanding the spectroscopic fingerprint of 4-Iodothiophene-3-carbaldehyde is critical for reaction monitoring and product confirmation. The expected spectral characteristics are detailed below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative.
-
δ ~9.8-10.0 ppm (s, 1H): This singlet, significantly downfield, is characteristic of the aldehyde proton (-CHO).[2]
-
δ ~8.0-8.5 ppm (d, 1H): One of the two thiophene ring protons, likely the one at the 5-position, deshielded by the adjacent sulfur and the aldehyde.
-
δ ~7.5-8.0 ppm (d, 1H): The second thiophene ring proton at the 2-position. The coupling constant (J) between the two ring protons would be characteristic of thiophene (~5-6 Hz).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~185-190 ppm: The carbonyl carbon of the aldehyde.
-
δ ~130-150 ppm: Four distinct signals for the aromatic carbons of the thiophene ring.
-
δ ~80-90 ppm: The carbon atom bearing the iodine (C4), which is significantly shielded by the heavy atom effect.
-
-
IR (Infrared) Spectroscopy:
-
~3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching bands for the aldehyde (Fermi doublets).
-
~1670-1690 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the conjugated aldehyde.
-
~1400-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
-
MS (Mass Spectrometry): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 238. The isotopic pattern would be characteristic of a molecule containing one iodine atom (M+1 peak is small) and one sulfur atom (a notable M+2 peak, ~4.4% of M⁺).
Synthesis and Availability
4-Iodothiophene-3-carbaldehyde is a specialty chemical available from several fine chemical suppliers. For laboratory-scale synthesis, a common and effective strategy involves a halogen-metal exchange followed by formylation, a method proven for the analogous bromo-derivative.[3]
Caption: Plausible synthetic routes to 4-Iodothiophene-3-carbaldehyde.
Experimental Protocol: Synthesis via Halogen-Metal Exchange (Adapted from Analogous Procedures)
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,4-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. The regioselectivity of this step is driven by the higher acidity of the proton at the 2-position, but with a dibromo-starting material, selective exchange at one position is feasible.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature overnight.
-
Quenching & Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-bromothiophene-3-carbaldehyde. A subsequent halogen exchange (Finkelstein-type reaction) or direct iodination could potentially yield the target iodo-compound, though the metal-exchange followed by quenching with an iodine source would be more direct if starting from a suitable precursor.
Chemical Reactivity: A Tale of Two Handles
The synthetic utility of 4-Iodothiophene-3-carbaldehyde stems from the ability to selectively address its two functional groups. The C-I bond is significantly more reactive in palladium-catalyzed couplings than a C-Br or C-Cl bond, making it the preferred choice for such transformations.[4]
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The electron-rich thiophene ring and the highly reactive C-I bond make this substrate ideal for forming new C-C bonds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction couples the thiophene with an organoboron reagent (boronic acid or ester) and is one of the most robust methods for creating biaryl structures.[5][6]
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reagents: To a microwave vial or Schlenk flask is added 4-Iodothiophene-3-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand like XPhos (4 mol%).[6]
-
Solvent: A degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), is added.[7] The use of minimal water is often key to preventing competitive dehalogenation.[7]
-
Reaction: The vessel is sealed and heated to 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and catalyst residues. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and purified by column chromatography to yield 4-phenylthiophene-3-carbaldehyde.
This reaction introduces an alkyne substituent, forming a C(sp²)-C(sp) bond, which is invaluable for creating linear, rigid structures found in materials and pharmaceutical precursors.[8][9]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagents: A flask is charged with 4-Iodothiophene-3-carbaldehyde (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]
-
Solvent & Base: Anhydrous, degassed solvent such as THF or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).[4]
-
Alkyne Addition: Phenylacetylene (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating (40-50 °C).
-
Monitoring & Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: The product is purified via column chromatography to afford 4-(phenylethynyl)thiophene-3-carbaldehyde.
Reactions of the Aldehyde Group
The aldehyde at the C3-position is a classic electrophilic handle for a wide range of transformations.
This base-catalyzed reaction with a ketone creates an α,β-unsaturated carbonyl system, commonly known as a chalcone, which is a privileged scaffold in medicinal chemistry.[10]
Detailed Protocol: Synthesis of a Thiophene-based Chalcone
-
Setup: In a round-bottom flask, 4-Iodothiophene-3-carbaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) are dissolved in absolute ethanol.[10]
-
Base Addition: An aqueous or ethanolic solution of a strong base, such as potassium hydroxide (KOH, 2-3 eq), is added to the mixture.
-
Reaction: The mixture is stirred vigorously at room temperature for 2-6 hours. Often, the product will precipitate out of the solution as a solid.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold ethanol and then water to remove excess base.
-
Purification: The crude solid can be recrystallized from a suitable solvent like ethanol to yield the pure chalcone derivative.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-iodothiophene-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Reduction: Selective reduction to 4-iodothiophene-3-yl)methanol can be achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides direct access to substituted amines.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-Iodothiophene-3-carbaldehyde should always be consulted, general precautions based on its functional groups and related compounds should be followed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] Iodinated organic compounds can be lachrymatory and irritants.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to air and light over long periods. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[11][12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
4-Iodothiophene-3-carbaldehyde is a powerful and versatile building block for synthetic chemistry. Its value lies in the predictable and high-yielding reactivity of its two distinct functional groups. The C-I bond provides a premier site for sophisticated palladium-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a multitude of classical organic transformations. This dual functionality allows for the rapid construction of molecular complexity, making it an indispensable tool for drug discovery programs and the development of novel organic materials. By understanding its properties and mastering the protocols outlined in this guide, researchers can effectively leverage this synthon to accelerate their synthetic objectives.
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Barluenga, J., et al. (2006). The reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles: a versatile and regioselective synthesis of 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene compounds. Chemistry, 12(22), 5790-805. Retrieved from [Link]
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